1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13694799
Molecular Formula: C9H11ClF3NS
Molecular Weight: 257.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClF3NS |
|---|---|
| Molecular Weight | 257.70 g/mol |
| IUPAC Name | 1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H |
| Standard InChI Key | FATBLICFSRIJRR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
| Canonical SMILES | CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₉H₁₁ClF₃NS, with a molecular weight of 257.70 g/mol. The IUPAC name, 1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine hydrochloride, reflects its core structure: a phenyl ring at the para-position bonded to a trifluoromethylthio group and an ethylamine chain, which is protonated as a hydrochloride salt.
Stereochemical Considerations
This compound exhibits chirality due to the asymmetric carbon in the ethylamine moiety, resulting in two enantiomers:
-
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride (CAS: 2701705-46-4)
-
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride (CAS: 1800240-39-4).
Enantiomeric purity is critical for pharmacological applications, as stereochemistry often influences receptor binding and metabolic pathways. The (R)-enantiomer, for instance, shares structural similarities with (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride (PubChem CID: 45073249), which has documented roles in neurotransmitter analog synthesis .
Physical and Spectral Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | 1.234 g/cm³ (analogous compound) | |
| Solubility | Soluble in polar solvents (e.g., MeCN) | |
| Stability | Stable under anhydrous conditions |
The trifluoromethylthio group contributes to high lipophilicity (LogP ≈ 2.75), enhancing membrane permeability in biological systems . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts for aromatic protons (δ 7.3–7.6 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
Synthesis and Purification
Synthetic Pathways
The synthesis involves two primary stages:
-
Introduction of the Trifluoromethylthio Group:
Electrophilic trifluoromethylthiolation of the phenyl ring using reagents like N, S-bis(trifluoromethyl)thiohydroxylamine under controlled conditions . Silver fluoride (AgF) and chlorodiphenylphosphine (Ph₂PCl) are often employed to facilitate this step in solvents such as acetonitrile or THF . -
Amine Functionalization:
The resulting 4-(trifluoromethylthio)phenyl intermediate undergoes reductive amination with acetaldehyde or similar precursors to yield the ethylamine derivative, followed by hydrochloride salt formation.
Optimization and Yield
Reaction optimization studies highlight the impact of solvent choice on yield:
| Solvent | Temperature | Yield (%) |
|---|---|---|
| MeCN | r.t. | 20 |
| THF | r.t. | 51 |
| Toluene | r.t. | 69 |
Chromatographic purification (silica gel, eluent: cyclohexane/ethyl acetate) is standard for isolating enantiomers, though resolution remains challenging due to similar polarities .
Applications in Medicinal Chemistry
Biological Activity Modulation
The -SCF₃ group is a privileged motif in drug design, known to:
-
Enhance metabolic stability by resisting oxidative degradation.
-
Improve binding affinity to hydrophobic protein pockets (e.g., kinase ATP sites) .
-
Act as a bioisostere for sulfonyl or nitro groups, reducing toxicity .
Case Studies
-
Neurotransmitter Analogs: The (R)-enantiomer demonstrates structural homology to amphetamine derivatives, suggesting potential in central nervous system (CNS) drug development .
-
Antimicrobial Agents: Analogous compounds with -SCF₃ groups exhibit inhibitory activity against Staphylococcus aureus (MIC: 4 µg/mL) .
Enantiomeric Specificity and Pharmacological Implications
| Enantiomer | CAS Number | Molecular Weight | Supplier |
|---|---|---|---|
| (S) | 2701705-46-4 | 257.70 g/mol | BLD Pharm |
| (R) | 1800240-39-4 | 257.70 g/mol | Combi-Blocks |
In vitro studies of the (R)-enantiomer show 3-fold higher potency in serotonin receptor binding assays compared to the (S)-form, underscoring the need for enantioselective synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume